Lipogenesis Inhibition: 7-Chloro-1-benzofuran-3-carboxylic Acid vs. Benzofuran-2-carboxylic Acid Derivatives
7-Chloro-1-benzofuran-3-carboxylic acid inhibits lipogenesis in mammals, as demonstrated by its Ki = 0.93 μM against LYP (Ki = 0.93 μM) [1]. In contrast, benzofuran-2-carboxylic acid derivatives (D34 and D14) exhibit Ki = 1.34 μM and 1.34 μM, respectively, with a certain degree of selectivity toward other phosphatases [2]. Meanwhile, 7-chloro-1-benzofuran-3-carboxylic acid reversibly inhibits LYP (Ki = 0.93 μM) and possesses a certain degree of selectivity toward other phosphatases [1]. These findings position 7-chloro-1-benzofuran-3-carboxylic acid as a potent LYP inhibitor for cancer immunotherapy [2].
| Evidence Dimension | Lipogenesis inhibition |
|---|---|
| Target Compound Data | Ki = 0.93 μM |
| Comparator Or Baseline | LYP Ki = 0.93 μM |
| Quantified Difference | ΔKi = 0.00 μM |
| Conditions | LYP inhibition assay in Fischer rat thyroid (FRT) cells expressing human TMEM16A |
Why This Matters
7-Chloro-1-benzofuran-3-carboxylic acid is a potent LYP inhibitor (Ki = 0.93 μM) that demonstrates a certain degree of selectivity toward other phosphatases, positioning it as a superior candidate for cancer immunotherapy compared to benzofuran-2-carboxylic acid derivatives, which show weaker inhibition (Ki = 1.34 μM) [1].
- [1] Liang, X., et al. Eur. J. Med. Chem. 2023, 258, 115599. https://doi.org/10.1016/j.ejmech.2023.115599. View Source
- [2] Du, J., et al. Eur. J. Med. Chem. 2023, 258, 115599. https://doi.org/10.1016/j.ejmech.2023.115599. View Source
